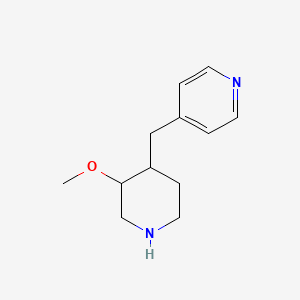
4-((3-Methoxypiperidin-4-yl)methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-Methoxypiperidin-4-yl)methyl)pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring in its structure
Vorbereitungsmethoden
The synthesis of 4-((3-Methoxypiperidin-4-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with 3-methoxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is then stirred at room temperature for several hours to yield the desired product .
Analyse Chemischer Reaktionen
4-((3-Methoxypiperidin-4-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
4-((3-Methoxypiperidin-4-yl)methyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: This compound is utilized in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((3-Methoxypiperidin-4-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((3-Methoxypiperidin-4-yl)methyl)pyridine include:
4-((3-Methoxypiperidin-1-yl)methyl)pyridine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol: This compound features a methoxypropoxy group instead of a methoxypiperidinyl group.
These compounds share structural similarities but differ in their chemical and biological properties, making this compound unique in its applications and interactions.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
4-[(3-methoxypiperidin-4-yl)methyl]pyridine |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-14-7-4-11(12)8-10-2-5-13-6-3-10/h2-3,5-6,11-12,14H,4,7-9H2,1H3 |
InChI-Schlüssel |
PTPZLASYQPKBOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CNCCC1CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















